3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFSQYSPMHYKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the methanesulfonyl group and the formation of the tetrahydroquinoline ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide indicates its potential as an antibacterial and anticancer agent. Compounds with similar structures have shown promising activity against various bacterial strains and cancer cell lines.
Antibacterial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antibacterial properties. For instance, compounds that share structural similarities with this compound have been tested against Gram-positive bacteria and demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 250 µg/mL . These findings suggest that the compound could be developed further as a novel antibacterial agent.
Anticancer Activity
Studies have reported that certain tetrahydroquinoline derivatives possess anticancer properties. For example, compounds synthesized through similar methodologies have shown cytotoxic effects on various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the modulation of specific signaling pathways associated with cancer cell survival.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Tetrahydroquinoline Core : The initial step often involves constructing the tetrahydroquinoline framework through cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or other bromination techniques.
- Sulfonylation : The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of bases.
- Amidation : Finally, the benzamide moiety is formed through coupling reactions between the amine derived from the tetrahydroquinoline and the appropriate benzoyl chloride .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds related to this compound in various applications:
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against E. coli with MIC values between 50–100 µg/mL | Potential for antibiotic development |
| Study 2 | Exhibited significant cytotoxicity against breast cancer cell lines with IC50 values < 30 µM | Anticancer drug candidate |
| Study 3 | Investigated structure-activity relationships revealing that modifications on the benzamide moiety enhance bioactivity | Guide for further synthetic optimization |
These studies underscore the compound's versatility and potential as a lead structure for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydroquinoline moiety may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Tetrahydroquinoline Ring
3-Bromo-N-(1-Isopropyl-7-Methyl-2-Oxo-1,2-Dihydroquinazolin-6-yl)Benzamide (7d)
- Structure: Quinazolinone core (vs. tetrahydroquinoline), isopropyl and methyl substituents, and a 2-oxo group .
- The isopropyl and methyl groups may enhance lipophilicity compared to the methanesulfonyl group in the target compound.
- Synthesis: Yield of 78% via coupling of 3-bromobenzoyl chloride with a quinazolinone intermediate .
3-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 922000-14-4)
- Structure: Lacks the methanesulfonyl group; instead, a ketone is present at the 2-position of the tetrahydroquinoline .
- Key Differences : The absence of methanesulfonyl reduces molecular weight (345.19 g/mol) and may decrease solubility. The ketone could participate in redox reactions or coordination with metals.
- Availability : Priced at $574/mg (90% purity), indicating high research demand .
Variations in the Benzamide Substituents
4-Butoxy-N-(1-Ethyl/Methyl-2-Oxo-Tetrahydroquinolin-6-yl)Benzamides
- Structure: Butoxy group at the 4-position of benzamide and alkyl (ethyl/methyl) groups on the tetrahydroquinoline .
- Alkyl groups on the tetrahydroquinoline may alter metabolic stability compared to methanesulfonyl.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Comparative Data Table
Biological Activity
3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the 3-position.
- A methanesulfonyl group attached to the tetrahydroquinoline ring.
- A benzamide moiety , which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related tetrahydroquinoline derivatives have shown promising results against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL for certain derivatives .
Anticancer Effects
The compound's potential anticancer properties are of particular interest. Tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can modulate signaling pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is likely due to its interaction with specific molecular targets. For example:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : It may interact with receptors that regulate cell signaling pathways associated with cancer progression.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : In a comparative study of various tetrahydroquinoline derivatives, it was found that modifications at the benzamide position significantly enhanced antimicrobial activity against Gram-positive bacteria .
- Anticancer Research : A series of tetrahydroquinoline analogs were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that specific substitutions on the quinoline ring could enhance cytotoxicity against breast cancer cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction efficiency be monitored?
Methodological Answer:
- Synthetic Routes :
- Amide Coupling : Use coupling reagents like HATU or EDCI with DMF as a solvent. Pre-activate the carboxylic acid (e.g., 3-bromobenzoic acid) before reacting with the amine (1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine) .
- Intermediate Purification : Employ flash column chromatography (petroleum ether/acetone, 4:1) to isolate intermediates .
- Monitoring Efficiency :
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm), methanesulfonyl group (δ 3.0–3.5 ppm), and tetrahydroquinoline backbone (δ 1.8–2.8 ppm). Compare splitting patterns with literature (e.g., δ 3.31 ppm for N-methyl groups) .
- 13C NMR : Identify carbonyl (δ ~166 ppm) and quaternary carbons adjacent to bromine (δ ~130 ppm) .
- Mass Spectrometry :
Q. How can low yields in amide coupling steps during synthesis be addressed?
Methodological Answer:
- Optimization Strategies :
- Yield Improvement :
Advanced Research Questions
Q. How can enantiomers or stereochemical impurities be resolved for this compound?
Methodological Answer:
- Chiral SFC Separation :
- Stereochemical Confirmation :
Q. How is X-ray crystallography performed to determine the compound’s crystal structure?
Methodological Answer:
Q. How should conflicting NMR data between synthesized batches be analyzed?
Methodological Answer:
- Root-Cause Analysis :
- Quantitative Comparison :
- Table 1 : Key NMR Discrepancies and Resolutions
| Proton | Expected δ (ppm) | Observed δ (ppm) | Resolution |
|---|---|---|---|
| Ar-H | 7.80–7.87 | 7.65–7.70 | Check deuteration level |
| SO₂CH₃ | 3.31 | 3.45 | Confirm sulfonylation completion |
Q. How can structure-activity relationship (SAR) studies be designed for biological evaluation?
Methodological Answer:
- Analog Synthesis :
- Biological Assays :
Q. How can stability issues under varying pH or temperature conditions be investigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
